N-Trityl-homoserine
Overview
Description
N-Trityl-homoserine: is a derivative of the amino acid homoserine, where the amino group is protected by a trityl group. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity. The trityl group serves as a protective group, preventing unwanted reactions at the amino site during various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Tritylation via Silylated Product: L-Homoserine is first silylated using dimethylchlorosilane or diphenylchlorosilane.
From N-Trityl-L-methionine: N-Trityl-L-methionine is treated with methyl iodide, followed by degradation of the resulting sulfonium salt with potassium hydroxide, yielding N-Trityl-homoserine in 75% yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of reagents and conditions would be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amino group.
Oxidation and Reduction: The hydroxyl group in homoserine can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the trityl group.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Deprotected Homoserine: Upon removal of the trityl group.
Oxo and Deoxy Derivatives: Depending on the oxidation or reduction reactions performed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-Trityl-homoserine is used as a building block in the synthesis of peptides, where the trityl group protects the amino group during chain elongation.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Studies: Used in the study of enzyme mechanisms where homoserine derivatives are substrates or inhibitors.
Drug Development: As a precursor in the synthesis of potential therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of compounds used in agriculture.
Mechanism of Action
Protective Group Functionality: The trityl group in N-Trityl-homoserine protects the amino group from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective deprotection is required at specific stages.
Molecular Targets and Pathways: While this compound itself is primarily a synthetic intermediate, its derivatives can interact with various biological targets, including enzymes and receptors, depending on the functional groups introduced during synthesis.
Comparison with Similar Compounds
N-Trityl-serine: Similar in structure but derived from serine instead of homoserine.
N-Trityl-threonine: Derived from threonine, with an additional methyl group compared to homoserine.
Uniqueness: N-Trityl-homoserine is unique due to the presence of both a hydroxyl and an amino group on adjacent carbon atoms, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection under acidic conditions further enhance its utility in synthetic chemistry.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRZZJAOSCIS-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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